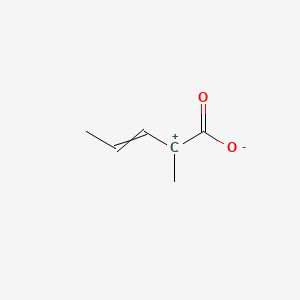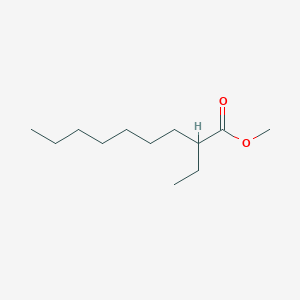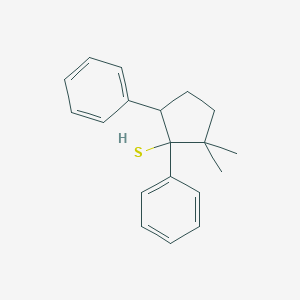![molecular formula C7H7I B14640570 7-Iodobicyclo[2.2.1]hepta-2,5-diene CAS No. 52217-34-2](/img/structure/B14640570.png)
7-Iodobicyclo[2.2.1]hepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodobicyclo[2.2.1]hepta-2,5-diene is a chemical compound with the molecular formula C7H7I. It is a derivative of bicyclo[2.2.1]hepta-2,5-diene, where one of the hydrogen atoms is replaced by an iodine atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodobicyclo[2.2.1]hepta-2,5-diene typically involves the iodination of bicyclo[2.2.1]hepta-2,5-diene. One common method is the reaction of bicyclo[2.2.1]hepta-2,5-diene with iodine in the presence of a catalyst such as silver acetate. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Iodobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of bicyclo[2.2.1]hepta-2,5-diene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Substitution: Products include azido derivatives, cyano derivatives, and other substituted bicyclo[2.2.1]hepta-2,5-dienes.
Oxidation: Products vary based on the oxidizing agent but can include epoxides and other oxygenated derivatives.
Reduction: The primary product is bicyclo[2.2.1]hepta-2,5-diene.
Aplicaciones Científicas De Investigación
7-Iodobicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-Iodobicyclo[2.2.1]hepta-2,5-diene involves its reactivity due to the presence of the iodine atom. The iodine atom can participate in various chemical reactions, facilitating the formation of new bonds and the introduction of functional groups. The compound’s unique structure allows it to interact with different molecular targets, making it a versatile intermediate in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: The parent compound without the iodine substitution.
7-Bromobicyclo[2.2.1]hepta-2,5-diene: A similar compound with a bromine atom instead of iodine.
7-Chlorobicyclo[2.2.1]hepta-2,5-diene: A similar compound with a chlorine atom instead of iodine.
Uniqueness
7-Iodobicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in specific synthetic applications where other halogens may not be as effective.
Propiedades
Número CAS |
52217-34-2 |
|---|---|
Fórmula molecular |
C7H7I |
Peso molecular |
218.03 g/mol |
Nombre IUPAC |
7-iodobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H7I/c8-7-5-1-2-6(7)4-3-5/h1-7H |
Clave InChI |
NGLVZSJWTZSONR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C=CC1C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



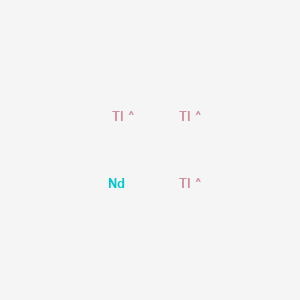

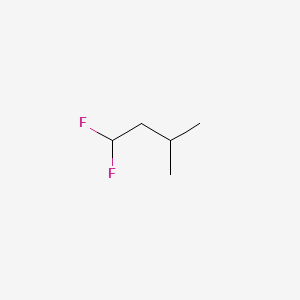
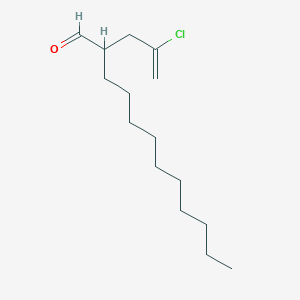

![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
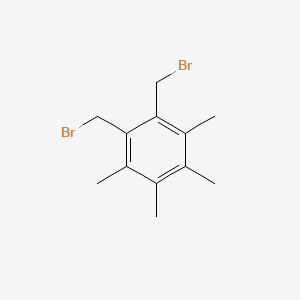
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
